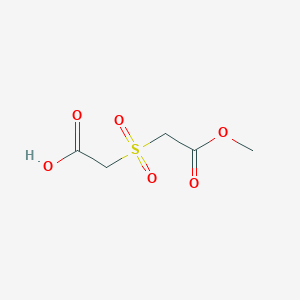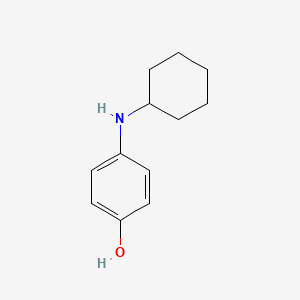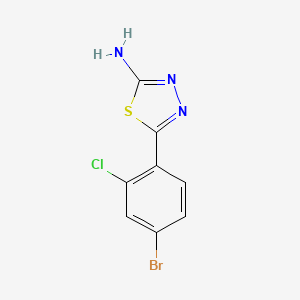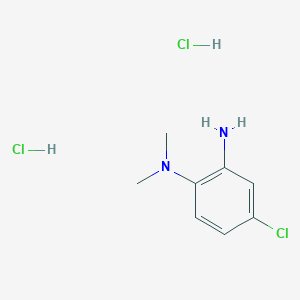
1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, otherwise known as CMPT-3, is an organic compound composed of a pyridine ring and a triazole ring connected by a carbon atom. CMPT-3 is a member of the triazole family, which are compounds characterized by the presence of three nitrogen atoms in the ring. CMPT-3 is an important compound in the field of medicinal chemistry, and has been studied extensively for its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
CMPT-3 has been studied extensively for its potential applications in drug discovery and development. In particular, CMPT-3 has been found to have a number of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. CMPT-3 has also been studied for its potential use as a drug target, with studies showing that it can inhibit the activity of certain enzymes and receptors involved in disease processes.
Wirkmechanismus
CMPT-3 has been found to interact with a variety of proteins, enzymes, and receptors in the body. The exact mechanism of action of CMPT-3 is still not fully understood, but it is believed to act by binding to and inhibiting the activity of certain enzymes and receptors. In particular, CMPT-3 has been found to interact with the enzyme cytochrome P450, the receptor for the neurotransmitter serotonin, and the receptor for the hormone progesterone.
Biochemical and Physiological Effects
CMPT-3 has been found to have a number of biochemical and physiological effects. In particular, studies have shown that CMPT-3 can inhibit the activity of certain enzymes and receptors involved in disease processes, such as the enzyme cytochrome P450, the receptor for the neurotransmitter serotonin, and the receptor for the hormone progesterone. In addition, CMPT-3 has been found to have anti-inflammatory, anti-bacterial, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of CMPT-3 using the Ullmann reaction is relatively straightforward and can be easily carried out in a laboratory setting. However, the synthesis of CMPT-3 using the Buchwald-Hartwig amination and the Horner-Wadsworth-Emmons reaction is more complex and requires more sophisticated laboratory equipment. In addition, the synthesis of CMPT-3 requires the use of hazardous chemicals, which can be dangerous if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for research on CMPT-3. For example, further research could be conducted to better understand the mechanism of action of CMPT-3 and to develop new and more effective synthetic methods for its synthesis. In addition, further research could be conducted to explore the potential therapeutic applications of CMPT-3, such as its use as an anti-inflammatory or anti-cancer drug. Finally, further research could be conducted to investigate the potential adverse effects of CMPT-3, such as its potential toxicity.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-4-5-11(7-12(9)16)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORYUIFVQKAOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)


![3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1452225.png)

![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)





![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)